molecular formula C13H14ClNO2 B2571572 1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one CAS No. 2195974-13-9

1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one

Cat. No.: B2571572
CAS No.: 2195974-13-9
M. Wt: 251.71
InChI Key: MEDQVIWOVMAHRZ-GFCCVEGCSA-N
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Description

1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is a chemical compound characterized by its unique structure, which includes a pyrrolidine ring and a chlorophenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one typically involves the reaction of 3-chlorophenol with ®-3-pyrrolidinol in the presence of a base to form the intermediate 3-(3-chlorophenoxy)pyrrolidine. This intermediate is then reacted with propargyl bromide under basic conditions to yield the final product.

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as chromatography may also be employed to enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can convert the compound into alcohols or amines.

    Substitution: Nucleophilic substitution reactions can replace the chlorophenoxy group with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are typically used.

    Substitution: Nucleophiles like sodium azide or thiols can be employed under basic or acidic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce alcohols or amines.

Scientific Research Applications

1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of more complex molecules.

    Biology: Investigated for its potential as a bioactive compound with antimicrobial or antiviral properties.

    Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer activities.

    Industry: Utilized in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. For example, it may inhibit certain enzymes involved in inflammation or cell proliferation, thereby exerting anti-inflammatory or anticancer effects .

Comparison with Similar Compounds

Similar Compounds

    1-(1-Pyrrolidinyl)-2-propen-1-one: Shares a similar pyrrolidine structure but lacks the chlorophenoxy group.

    3-(3-Chlorophenyl)-1-(4-methoxyphenyl)prop-2-en-1-one: Contains a chlorophenyl group but differs in the overall structure.

Uniqueness

1-[(3R)-3-(3-Chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one is unique due to its specific combination of a pyrrolidine ring and a chlorophenoxy group, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research applications and potential therapeutic uses .

Properties

IUPAC Name

1-[(3R)-3-(3-chlorophenoxy)pyrrolidin-1-yl]prop-2-en-1-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H14ClNO2/c1-2-13(16)15-7-6-12(9-15)17-11-5-3-4-10(14)8-11/h2-5,8,12H,1,6-7,9H2/t12-/m1/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEDQVIWOVMAHRZ-GFCCVEGCSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C=CC(=O)N1CCC(C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C=CC(=O)N1CC[C@H](C1)OC2=CC(=CC=C2)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H14ClNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

251.71 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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